(2S,4R)-4-Ethyl-L-proline Hydrochloride
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Overview
Description
(2S,4R)-4-Ethyl-L-proline Hydrochloride is a chiral amino acid derivative that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Ethyl-L-proline Hydrochloride typically involves the diastereoselective synthesis of the proline derivative. One common method includes the use of commercially available starting materials, followed by a series of reactions to introduce the ethyl group at the 4-position. The reaction conditions often involve the use of zinc and magnesium enolates to achieve high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing the reaction conditions to minimize the number of steps and the use of expensive reagents. The goal is to produce the compound in high yield and purity, suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Ethyl-L-proline Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various nucleophiles can substitute the hydroxyl group under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions are typically mild to preserve the stereochemistry of the compound .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an alcohol or amine derivative .
Scientific Research Applications
(2S,4R)-4-Ethyl-L-proline Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein synthesis and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Ethyl-L-proline Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Hydroxyproline: Another chiral proline derivative with similar applications in organic synthesis and medicinal chemistry.
(2S,4S)-4-Hydroxyproline: A stereoisomer of (2S,4R)-4-Hydroxyproline with distinct conformational preferences and applications.
Uniqueness
(2S,4R)-4-Ethyl-L-proline Hydrochloride is unique due to its specific stereochemistry and the presence of the ethyl group at the 4-position. This structural feature enhances its utility as a chiral building block and its potential interactions with biological targets .
Properties
Molecular Formula |
C7H14ClNO2 |
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Molecular Weight |
179.64 g/mol |
IUPAC Name |
(2S,4R)-4-ethylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-5-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 |
InChI Key |
NAKACOYRQMJGQP-IBTYICNHSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@H](NC1)C(=O)O.Cl |
Canonical SMILES |
CCC1CC(NC1)C(=O)O.Cl |
Origin of Product |
United States |
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